molecular formula C22H27N3O3 B4424852 N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide

N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide

Cat. No.: B4424852
M. Wt: 381.5 g/mol
InChI Key: MQUXOGGURPBEJT-UHFFFAOYSA-N
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Description

N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a piperazine ring, a phenyl group, and a propoxybenzamide moiety, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methylpiperazine with a suitable carbonyl compound to form the 4-methyl-1-piperazinyl carbonyl intermediate.

    Coupling with Phenyl Derivative: This intermediate is then coupled with a phenyl derivative under controlled conditions to form the N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl} intermediate.

    Introduction of the Propoxybenzamide Group:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This typically involves:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Studied for its interactions with biological targets, including receptors and enzymes.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Industrial Chemistry: Employed in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-methoxybenzamide
  • N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-ethoxybenzamide

Uniqueness

N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide is unique due to its specific propoxybenzamide group, which imparts distinct chemical and biological properties compared to its methoxy and ethoxy analogs. This uniqueness makes it a valuable compound for targeted research applications.

Properties

IUPAC Name

N-[2-(4-methylpiperazine-1-carbonyl)phenyl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-3-15-28-18-8-6-7-17(16-18)21(26)23-20-10-5-4-9-19(20)22(27)25-13-11-24(2)12-14-25/h4-10,16H,3,11-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUXOGGURPBEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.